

In-Depth Technical Guide: Bioavailability and Pharmacokinetics of Sinococuline

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Compound of Interest		
Compound Name:	Sinococuline	
Cat. No.:	B217805	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinococuline is a bioactive isoquinoline alkaloid derived from the plant Cocculus hirsutus. It has garnered significant interest in the scientific community for its potential therapeutic applications, notably its anti-inflammatory and antiviral properties. Preclinical studies have demonstrated its efficacy against the dengue virus, where it has been shown to reduce viral load and inhibit pro-inflammatory cytokines such as TNF- α and IL-6.[1][2][3] A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its continued development as a therapeutic agent.

This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of **Sinococuline**, drawing from available preclinical and clinical data. The information is presented to be a valuable resource for researchers and professionals involved in drug development.

Human Pharmacokinetics

A phase I clinical trial in healthy human volunteers has provided the most detailed pharmacokinetic data for **Sinococuline** to date. The study evaluated the safety and pharmacokinetics of an aqueous extract of Cocculus hirsutus administered in tablet form.[4]

Quantitative Pharmacokinetic Data



The pharmacokinetic parameters of **Sinococuline** were assessed following multiple ascending oral doses. The data from Day 1 and Day 10 of the study are summarized in the table below.

Dose (mg)	Day	Cmax (ng/mL)	AUC (h*ng/mL)	Tmax (h)	t1/2 (h)
100	1	7	69	1.00-1.50	-
200	1	-	-	1.00-1.50	-
400	1	-	-	1.00-1.50	-
600	1	-	-	1.00-1.50	-
800	1	21	339	1.00-1.50	-
100	10	10	125	1.00	-
200	10	-	-	1.00	-
400	10	-	-	1.00	-
600	10	-	-	1.00	-
800	10	62	672	1.00	-

Data presented as a range where specific values for each cohort were not available in the source documents. The half-life (t1/2) was reported to have no significant difference across cohorts, but specific values were not provided.[4]

The study revealed that the peak plasma concentration (Cmax) and the total exposure (AUC) of **Sinococuline** demonstrated linearity up to a dose of 600 mg. At the 800 mg dose, saturation kinetics were observed, suggesting a non-linear increase in exposure at higher doses. Dose accumulation was noted, with a steady state being achieved within three days of administration. The time to reach maximum plasma concentration (Tmax) was between 1.00 and 1.50 hours on the first day and 1.00 hour on the tenth day, indicating rapid absorption of **Sinococuline** from the oral formulation.

Experimental Protocol: Phase I Clinical Trial







Study Design: A randomized, placebo-controlled, multiple ascending dose study was conducted in healthy adult human subjects.

Subjects: Healthy adult volunteers were enrolled in the study.

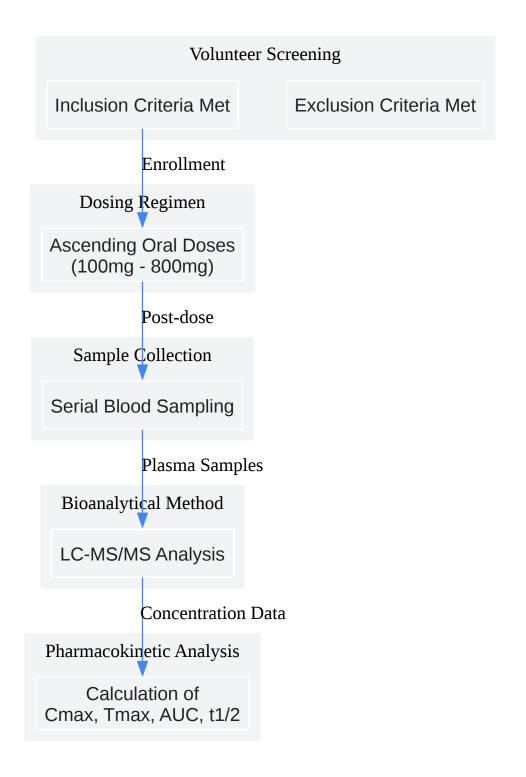
Dosing Regimen: Participants received oral tablets of an aqueous extract of Cocculus hirsutus at doses of 100 mg, 200 mg, 400 mg, 600 mg, or 800 mg.

Sample Collection: Blood samples were collected at predetermined time points to measure the plasma concentrations of **Sinococuline**.

Analytical Method: The concentration of **Sinococuline** in plasma samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Workflow: Human Pharmacokinetic Study





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Caption: Workflow of the human phase I clinical trial for **Sinococuline** pharmacokinetics.

Preclinical Pharmacokinetics



Pharmacokinetic data from preclinical animal studies are limited. However, studies in AG129 mice have provided some insights into the administration of **Sinococuline**.

Route of Administration: In these mouse models, **Sinococuline** was administered via both oral gavage and intraperitoneal (IP) injection. The studies indicated that IP administration was more effective in achieving the desired therapeutic outcomes compared to oral administration, which may suggest low oral bioavailability in this species.

Dosing: The doses used in the mouse studies ranged from 0.5 mg/kg/day to 2.0 mg/kg/day for IP administration.

Bioavailability, Metabolism, and Excretion

As of the current date, there is no publicly available information on the absolute bioavailability of **Sinococuline** in humans or any animal species. To determine absolute bioavailability, a study comparing the pharmacokinetic profile of orally administered **Sinococuline** to an intravenous administration would be required.

Furthermore, the metabolic pathways and excretion routes of **Sinococuline** have not yet been elucidated. The specific cytochrome P450 (CYP) enzymes or other metabolic enzymes responsible for its biotransformation are unknown. Similarly, there is no information on the involvement of any drug transporters in the absorption, distribution, or elimination of **Sinococuline**.

Knowledge Gaps and Future Directions

The current understanding of **Sinococuline**'s bioavailability and pharmacokinetics is still in its early stages. To facilitate its development as a viable therapeutic agent, further research is critically needed in the following areas:

- Absolute Bioavailability: Studies comparing oral and intravenous administration are necessary to determine the absolute bioavailability of Sinococuline.
- Preclinical Pharmacokinetics: Comprehensive pharmacokinetic studies in relevant animal models, such as rats, are required to better understand its absorption, distribution, metabolism, and excretion (ADME) profile.



- Metabolism and Excretion: In vitro and in vivo studies are needed to identify the metabolic pathways of **Sinococuline**, the enzymes involved (e.g., CYP450 isoforms), and its primary routes of excretion.
- Drug Transporter Interactions: Investigations into whether Sinococuline is a substrate or inhibitor of key drug transporters are important to predict potential drug-drug interactions.

Conclusion

Sinococuline is a promising natural product with demonstrated anti-inflammatory and antiviral activities. The initial human pharmacokinetic data indicate rapid oral absorption with dose-proportional exposure up to 600 mg. However, significant knowledge gaps remain regarding its absolute bioavailability, metabolism, and excretion. Addressing these gaps through further preclinical and clinical research will be essential for the successful development of **Sinococuline** as a safe and effective therapeutic agent. This guide summarizes the current state of knowledge and highlights the key areas for future investigation to support the ongoing research and development efforts for this compound.

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